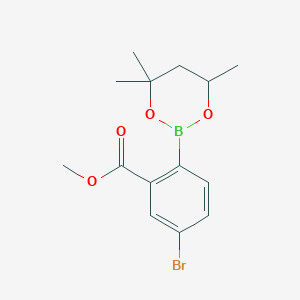

![molecular formula C11H14F3NO4 B6328184 Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate; 97% CAS No. 1035805-03-8](/img/structure/B6328184.png)

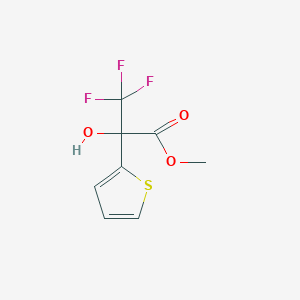

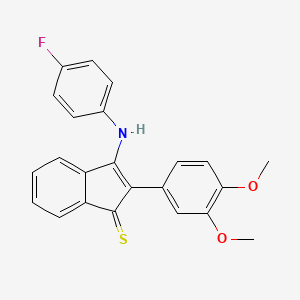

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate; 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular weight of “Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate” is 281.23 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

“Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate” has a molecular weight of 281.23 g/mol . More detailed physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique

Synthesis of Complex Molecules

This compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for the introduction of the trifluoromethyl group into target molecules, which is highly desirable in medicinal chemistry due to the unique properties conferred by this group, such as increased metabolic stability and lipophilicity .

Pharmaceutical Research

In pharmaceutical research, it’s used for the development of new drugs. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, and its presence in this compound facilitates the synthesis of amine-containing drug molecules by protecting the amine functionality during reaction sequences .

Material Science

The compound finds applications in material science, particularly in the development of polymers with specific properties. The incorporation of the trifluoromethyl group can lead to materials with enhanced chemical resistance and stability .

Agrochemical Synthesis

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate can be used in the synthesis of agrochemicals. The trifluoromethyl group is common in pesticides and herbicides, where it can improve the efficacy and durability of these compounds .

Catalysis

This compound may also be used in catalytic processes. The Boc-protected amino group can act as a ligand, coordinating to metals and thereby influencing the reactivity and selectivity of metal-catalyzed reactions .

Bioconjugation

In bioconjugation techniques, which involve attaching a label or other molecule to a biological substrate, the compound’s reactive groups can be utilized to form stable linkages with biomolecules, aiding in the study of biological processes .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as tert-butoxycarbonyl (boc) protected amino acids, are often used in peptide synthesis . They play a crucial role in protecting the amino group during the synthesis process .

Mode of Action

The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects the amino group from unwanted reactions during the synthesis process .

Pharmacokinetics

The trifluoromethyl group, for example, is known to enhance metabolic stability and increase lipophilicity, which could potentially improve the bioavailability of the compound .

Propriétés

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)but-3-ynoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO4/c1-6-10(7(16)18-5,11(12,13)14)15-8(17)19-9(2,3)4/h1H,2-5H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKCMGHNMYVDSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C#C)(C(=O)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}propanoic acid](/img/structure/B6328130.png)

![Methyl 2-{[benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoate, 97% (Cbz-DL-aMeAla(F3)-OMe)](/img/structure/B6328176.png)

![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328188.png)

![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6328202.png)